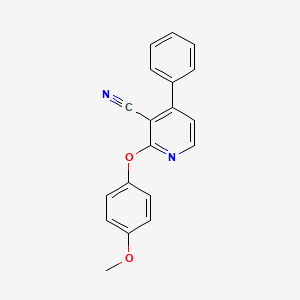![molecular formula C23H18BrN3O2 B2400361 2-[4-(6-ブロモ-4-フェニルキノリン-2-イル)フェノキシ]アセトヒドラジド CAS No. 136987-58-1](/img/structure/B2400361.png)
2-[4-(6-ブロモ-4-フェニルキノリン-2-イル)フェノキシ]アセトヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a complex organic compound with the molecular formula C23H18BrN3O2 This compound is known for its unique structure, which includes a quinoline ring substituted with a bromine atom and a phenyl group, connected to a phenoxyacetohydrazide moiety
科学的研究の応用
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide typically involves multiple steps, starting with the formation of the quinoline core. The quinoline ring can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Next, the brominated quinoline is coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base such as potassium carbonate. The phenoxyacetohydrazide moiety is introduced by reacting the phenoxyacetic acid with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the hydrazide group.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or hydrazide derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
作用機序
The mechanism of action of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. It may also inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain.
類似化合物との比較
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide can be compared with other quinoline derivatives and hydrazides:
Similar Compounds: 6-Bromo-4-phenylquinoline, 2-phenoxyacetic acid hydrazide, and 4-phenylquinoline-2-carboxylic acid hydrazide.
Uniqueness: The presence of both the quinoline and phenoxyacetohydrazide moieties in a single molecule makes it unique, providing a combination of properties from both functional groups
特性
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXWHLIDUJTINK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2400284.png)
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)



![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)

